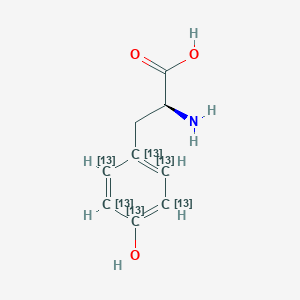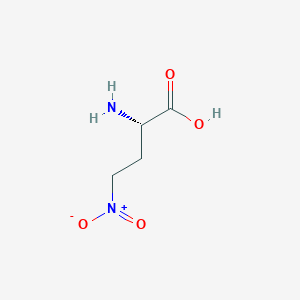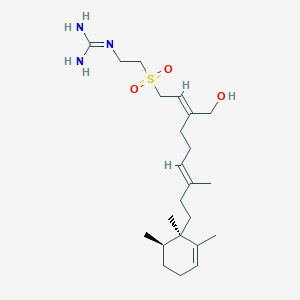
Agelasidine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agelasidine D is a natural product that is extracted from the marine sponge Agelas sp. It belongs to a class of compounds known as guanidine alkaloids. This compound has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
Agelasidine D exerts its therapeutic effects by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation can lead to the development of various diseases. This compound inhibits the activity of protein kinases by binding to their active site and preventing them from phosphorylating their target proteins.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. This compound has antibacterial properties and has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has anti-inflammatory properties and has been found to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
Agelasidine D has several advantages for lab experiments. It is a natural product that is readily available from the marine sponge Agelas sp. It has also been synthesized using various chemical reactions, allowing for large-scale production. However, this compound has some limitations for lab experiments. It is a complex molecule that has a challenging synthesis method, making it difficult to produce in large quantities. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Agelasidine D. One direction is to investigate its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Agelasidine D is a complex molecule that has a challenging synthesis method. It is typically extracted from the marine sponge Agelas sp. However, several synthetic methods have been developed to produce this compound. One of the commonly used methods involves the use of a precursor molecule, 4-hydroxyarginine, which is then converted into this compound using various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Agelasidine D has been the subject of scientific research due to its potential therapeutic properties. It has been shown to possess antitumor, antiviral, antibacterial, and anti-inflammatory properties. This compound has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
139680-61-8 |
|---|---|
Molekularformel |
C23H41N3O3S |
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
2-[2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-[(1R,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O3S/c1-18(11-13-23(4)19(2)8-6-9-20(23)3)7-5-10-21(17-27)12-15-30(28,29)16-14-26-22(24)25/h7-8,12,20,27H,5-6,9-11,13-17H2,1-4H3,(H4,24,25,26)/b18-7+,21-12+/t20-,23+/m1/s1 |
InChI-Schlüssel |
ZWSGURSNDHDWDQ-MMYYNYMCSA-N |
Isomerische SMILES |
C[C@@H]1CCC=C([C@]1(C)CC/C(=C/CC/C(=C\CS(=O)(=O)CCN=C(N)N)/CO)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |
Kanonische SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |
Synonyme |
agelasidine D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




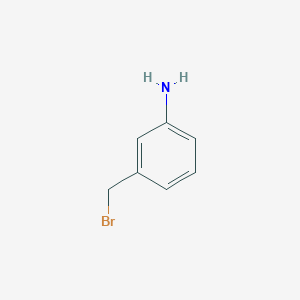

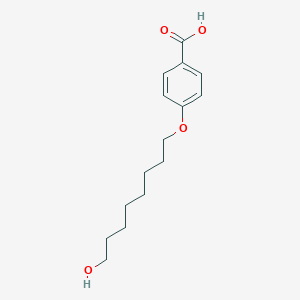



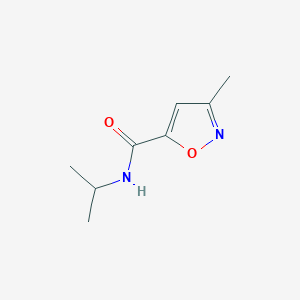

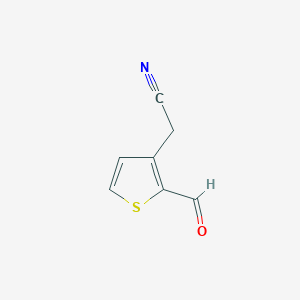
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
